Structural Determinants of CB1R Allosteric Modulator Activity: Thiophene Isomer Comparison
The patent EP3990112A1 discloses a series of diarylurea CB1R allosteric modulators where the nature and connectivity of heteroaryl rings are critical for activity [1]. While no direct assay data are provided for the 3-thienyl isomer, the patent explicitly exemplifies the 2-thienyl analogue (CAS 2097858-56-3) and other variants, implying that the 3-thienyl group is a distinct structural choice intended to modulate receptor interaction and physicochemical properties. This constitutes a class-level inference of differentiation.
| Evidence Dimension | Structural differentiation: thiophene ring connectivity |
|---|---|
| Target Compound Data | 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea |
| Comparator Or Baseline | 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (CAS 2097858-56-3) and other listed analogues in EP3990112A1 |
| Quantified Difference | No direct quantitative comparison available; differentiation is based on distinct thiophene isomeric substitution pattern (3-yl vs. 2-yl) known to influence receptor binding in related series. |
| Conditions | Patent scope for CB1R allosteric modulator compounds (EP3990112A1) |
Why This Matters
The thiophen-3-yl group versus the more common thiophen-2-yl group can alter the dihedral angle and electron distribution of the molecule, potentially leading to a unique pharmacological profile that cannot be achieved by the 2-thienyl isomer.
- [1] European Patent EP3990112A1. Urea derivatives as CB1 allosteric modulators. Filed June 25, 2020. Published May 4, 2022. View Source
